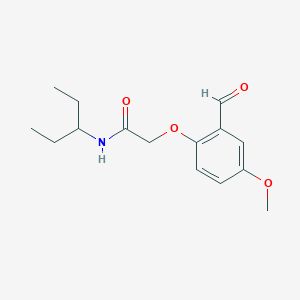
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide typically involves the reaction of 2-formyl-4-methoxyphenoxyacetic acid with N-pentan-3-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is primarily used in proteomics research. It serves as a tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .
Mecanismo De Acción
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide involves its interaction with specific molecular targets, such as proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-formyl-4-methoxyphenoxy)acetonitrile: This compound has a similar structure but contains a nitrile group instead of an acetamide group.
2-(3-formylphenyl)acetonitrile: This compound has a similar formyl group but differs in the position of the formyl group and the presence of a nitrile group.
1-(4-formylphenyl)-3-cyclopentene-1-carbonitrile: This compound contains a formyl group and a nitrile group but has a different overall structure.
Uniqueness
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is unique due to its specific combination of functional groups and its ability to interact with proteins in a specific manner. This makes it particularly valuable for proteomics research and studying protein interactions .
Propiedades
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGMTFHEJVEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)
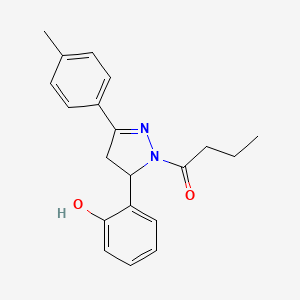
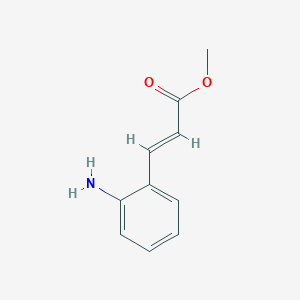
![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
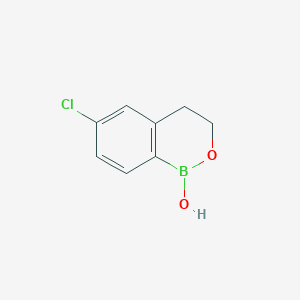
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
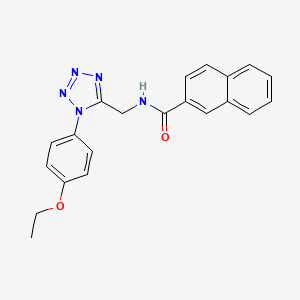
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2673783.png)
![N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2673784.png)
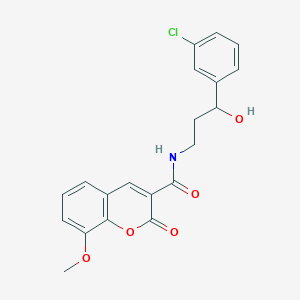
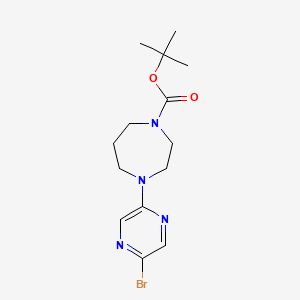
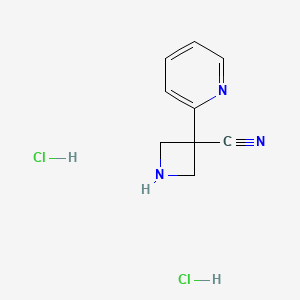
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)
